molecular formula C23H22ClN3O2 B2575160 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine CAS No. 1024351-82-3

1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine

Cat. No.: B2575160
CAS No.: 1024351-82-3
M. Wt: 407.9
InChI Key: QFWNHGJVYQWNDU-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the 5-chloro-2-methylphenyl and 2-phenoxypyridine-3-carbonyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up reactions: Using larger reactors and continuous flow processes.

    Catalysis: Employing catalysts to increase reaction efficiency.

    Automation: Utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methylphenyl)piperazine: Lacks the pyridine-3-carbonyl group.

    4-(2-phenoxypyridine-3-carbonyl)piperazine: Lacks the 5-chloro-2-methylphenyl group.

Uniqueness

1-(5-chloro-2-methylphenyl)-4-(2-phenoxypyridine-3-carbonyl)piperazine is unique due to the presence of both the 5-chloro-2-methylphenyl and 2-phenoxypyridine-3-carbonyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-phenoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-17-9-10-18(24)16-21(17)26-12-14-27(15-13-26)23(28)20-8-5-11-25-22(20)29-19-6-3-2-4-7-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWNHGJVYQWNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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